Cas no 2138045-07-3 (tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate)

tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate
- EN300-1141387
- 2138045-07-3
-
- Inchi: 1S/C12H21N3O2/c1-9-14-6-7-15(9)8-12(5,13)10(16)17-11(2,3)4/h6-7H,8,13H2,1-5H3
- InChI Key: KOYIWUKWWIQLQZ-UHFFFAOYSA-N
- SMILES: O(C(C(C)(CN1C=CN=C1C)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 239.16337692g/mol
- Monoisotopic Mass: 239.16337692g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 70.1Ų
tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1141387-0.05g |
tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate |
2138045-07-3 | 95% | 0.05g |
$912.0 | 2023-10-26 | |
Enamine | EN300-1141387-0.1g |
tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate |
2138045-07-3 | 95% | 0.1g |
$956.0 | 2023-10-26 | |
Enamine | EN300-1141387-0.25g |
tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate |
2138045-07-3 | 95% | 0.25g |
$999.0 | 2023-10-26 | |
Enamine | EN300-1141387-10g |
tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate |
2138045-07-3 | 95% | 10g |
$4667.0 | 2023-10-26 | |
Enamine | EN300-1141387-0.5g |
tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate |
2138045-07-3 | 95% | 0.5g |
$1043.0 | 2023-10-26 | |
Enamine | EN300-1141387-1g |
tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate |
2138045-07-3 | 95% | 1g |
$1086.0 | 2023-10-26 | |
Enamine | EN300-1141387-5g |
tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate |
2138045-07-3 | 95% | 5g |
$3147.0 | 2023-10-26 | |
Enamine | EN300-1141387-1.0g |
tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate |
2138045-07-3 | 1g |
$0.0 | 2023-06-09 | ||
Enamine | EN300-1141387-2.5g |
tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate |
2138045-07-3 | 95% | 2.5g |
$2127.0 | 2023-10-26 |
tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate Related Literature
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1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
Additional information on tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate
Comprehensive Overview of tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS No. 2138045-07-3)
The compound tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS No. 2138045-07-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a tert-butyl ester group and a 2-methylimidazole moiety, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, especially in the development of kinase inhibitors and other targeted therapies.
In recent years, the demand for imidazole derivatives like tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate has surged due to their versatility in medicinal chemistry. The compound's amino acid-like backbone and ester functionality allow for further derivatization, enabling the creation of novel compounds with enhanced pharmacokinetic properties. This aligns with the growing trend of personalized medicine and the search for small molecule therapeutics with improved efficacy and safety profiles.
From a synthetic perspective, the tert-butyl protecting group in tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate is a critical feature. It provides stability during reactions while allowing for easy deprotection under mild conditions, a property highly valued in multi-step organic syntheses. This characteristic is frequently discussed in forums and research papers focusing on peptide mimetics and prodrug design, two areas experiencing rapid growth due to advancements in biotechnology.
The 2-methylimidazole component of this compound is another focal point for researchers. Imidazole rings are known for their ability to participate in hydrogen bonding and metal coordination, making them essential in the design of enzyme inhibitors and catalytic agents. With the rise of computational drug design and AI-assisted molecular modeling, compounds like tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate are increasingly studied for their binding affinities and interactions with biological targets.
Another area of interest is the compound's potential role in green chemistry applications. As the pharmaceutical industry shifts toward more sustainable practices, intermediates like tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate are being evaluated for their compatibility with environmentally friendly solvents and catalytic processes. This aligns with broader industry trends, where reducing waste and improving atom economy are key priorities.
In summary, tert-butyl 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoate (CAS No. 2138045-07-3) represents a versatile and valuable building block in modern organic and medicinal chemistry. Its structural features make it a promising candidate for further exploration in drug development, bioconjugation, and material science. As research continues to uncover new applications, this compound is likely to remain a topic of interest in both academic and industrial settings.
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